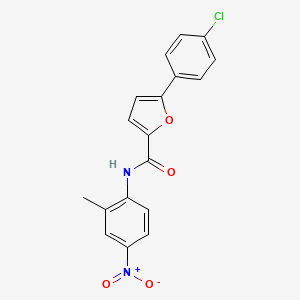![molecular formula C12H11NO5S2 B4967105 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. Meclofenamic acid has been used in scientific research for its potential therapeutic effects on various diseases and conditions.
Mechanism of Action
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By reducing the production of these inflammatory mediators, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid can reduce pain, inflammation, and fever.
Biochemical and Physiological Effects
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to have various biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and suppression of angiogenesis. It has also been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is its potential for off-target effects, as it can inhibit other enzymes besides COX. Additionally, its solubility and stability can be challenging in certain experimental conditions.
Future Directions
There are several potential future directions for 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid research. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its potential for off-target effects and to develop more effective formulations for experimental use.
Synthesis Methods
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with 2-thiophenecarboxylic acid in the presence of a base, followed by reduction of the nitro group with iron and hydrochloric acid. This method yields 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid in high purity and yield.
Scientific Research Applications
4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been studied for its potential therapeutic effects on various diseases and conditions, including cancer, Alzheimer's disease, and inflammatory bowel disease. In cancer research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In inflammatory bowel disease research, 4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to reduce inflammation and improve intestinal barrier function.
properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-11(12(14)15)19-7-10/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHATHLGLYLQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)

![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)

![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)